(1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene
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Overview
Description
(1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazene compounds are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-). This particular compound features a phenyl group and a 4-methylphenyl group attached to the triazene moiety, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene typically involves the reaction of aniline derivatives with nitrosating agents. One common method is the diazotization of 4-methylaniline followed by coupling with aniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired triazene compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions where the triazene moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under different conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: New compounds with different functional groups replacing the triazene moiety.
Scientific Research Applications
(1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
- (1E)-1-(4-methylphenyl)-2-phenyltriaz-1-ene
- (1E)-1-(4-methylphenyl)-4-phenyltriaz-1-ene
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position of the phenyl and 4-methylphenyl groups attached to the triazene moiety.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and biological activity.
- Uniqueness: (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
622-74-2 |
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Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3/c1-11-7-9-13(10-8-11)15-16-14-12-5-3-2-4-6-12/h2-10H,1H3,(H,14,15) |
InChI Key |
XBDIVOBVOAPQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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